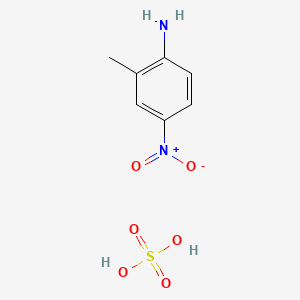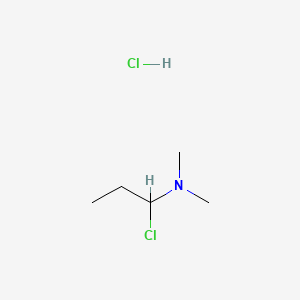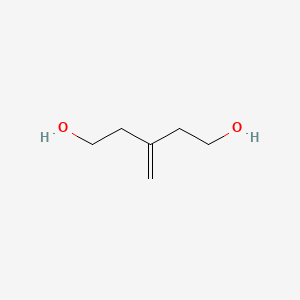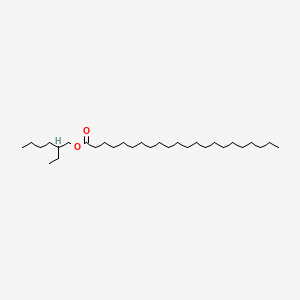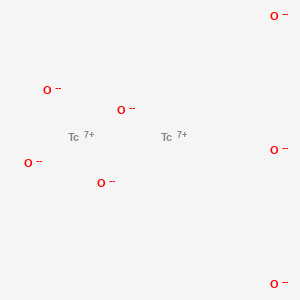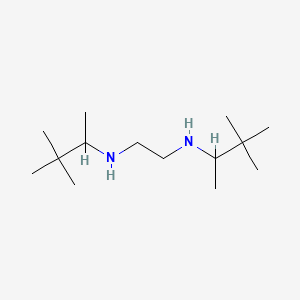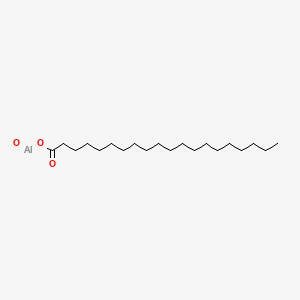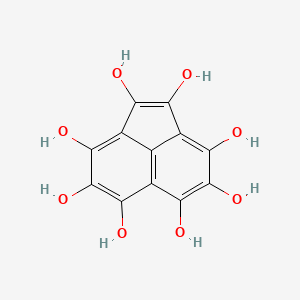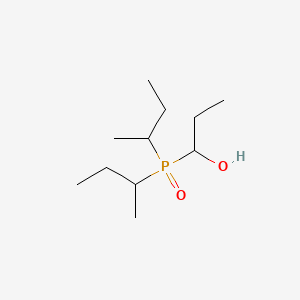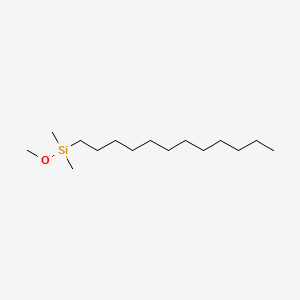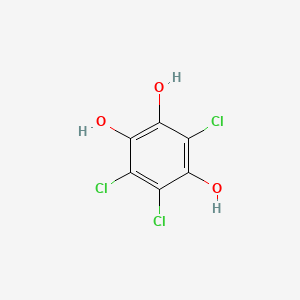
3,5,6-Trichlorobenzene-1,2,4-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6-Trichlorobenzene-1,2,4-triol is an organic compound with the molecular formula C6H3Cl3O3. It is a derivative of benzene, featuring three chlorine atoms and three hydroxyl groups attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6-trichlorobenzene-1,2,4-triol typically involves the chlorination of benzene derivatives followed by hydroxylation. One common method is the sequential chlorination of benzene to produce 1,2,4-trichlorobenzene, which is then hydroxylated to introduce the hydroxyl groups at the 1, 2, and 4 positions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination reactors and hydroxylation processes under controlled conditions to ensure the desired substitution pattern on the benzene ring.
Chemical Reactions Analysis
Types of Reactions: 3,5,6-Trichlorobenzene-1,2,4-triol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Halogenation reactions can be performed using chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: The oxidation of this compound can yield carboxylic acids or ketones.
Reduction: Reduction reactions can produce dihydroxybenzenes or other reduced derivatives.
Substitution: Substitution reactions can lead to the formation of polyhalogenated compounds.
Scientific Research Applications
3,5,6-Trichlorobenzene-1,2,4-triol has various applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound can be used in biochemical studies to investigate enzyme activities and metabolic pathways.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
3,5,6-Trichlorobenzene-1,2,4-triol is similar to other trihydroxybenzenes such as pyrogallol (benzene-1,2,3-triol) and phloroglucinol (benzene-1,3,5-triol). its unique substitution pattern with chlorine atoms distinguishes it from these compounds. The presence of chlorine atoms can influence its reactivity and physical properties, making it distinct in its applications.
Comparison with Similar Compounds
Pyrogallol (benzene-1,2,3-triol)
Phloroglucinol (benzene-1,3,5-triol)
Benzene-1,2,4-triol
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
56961-22-9 |
|---|---|
Molecular Formula |
C6H3Cl3O3 |
Molecular Weight |
229.4 g/mol |
IUPAC Name |
3,5,6-trichlorobenzene-1,2,4-triol |
InChI |
InChI=1S/C6H3Cl3O3/c7-1-2(8)5(11)6(12)3(9)4(1)10/h10-12H |
InChI Key |
ORRYSFHTLNADQC-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)O)Cl)Cl)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




